molecular formula C13H20N4O2 B13449484 tert-butyl N-[1-(6-aminopyridin-3-yl)azetidin-3-yl]carbamate CAS No. 2913240-99-8

tert-butyl N-[1-(6-aminopyridin-3-yl)azetidin-3-yl]carbamate

Cat. No.: B13449484
CAS No.: 2913240-99-8
M. Wt: 264.32 g/mol
InChI Key: ZRUJSKYEENGESE-UHFFFAOYSA-N
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Description

tert-Butyl N-[1-(6-aminopyridin-3-yl)azetidin-3-yl]carbamate is a heterocyclic compound featuring a 4-membered azetidine ring linked to a 6-aminopyridin-3-yl group and protected by a tert-butyl carbamate moiety. The 6-aminopyridine substituent provides hydrogen-bonding capabilities, making this compound valuable in medicinal chemistry for targeting biomolecular interactions. Its molecular formula is inferred as C₁₃H₂₀N₄O₂, with a molecular weight of 272.33 g/mol, though exact data requires experimental validation.

Properties

CAS No.

2913240-99-8

Molecular Formula

C13H20N4O2

Molecular Weight

264.32 g/mol

IUPAC Name

tert-butyl N-[1-(6-aminopyridin-3-yl)azetidin-3-yl]carbamate

InChI

InChI=1S/C13H20N4O2/c1-13(2,3)19-12(18)16-9-7-17(8-9)10-4-5-11(14)15-6-10/h4-6,9H,7-8H2,1-3H3,(H2,14,15)(H,16,18)

InChI Key

ZRUJSKYEENGESE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1CN(C1)C2=CN=C(C=C2)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[1-(6-aminopyridin-3-yl)azetidin-3-yl]carbamate typically involves the following steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the 6-Aminopyridinyl Group: The 6-aminopyridinyl group is introduced via nucleophilic substitution reactions.

    Attachment of the tert-Butyl Carbamate Group: The final step involves the protection of the amine group with a tert-butyl carbamate group using reagents such as di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of advanced techniques such as continuous flow chemistry and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyridine ring, using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed on the azetidine ring or the pyridine ring using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or halides.

Major Products Formed:

    Oxidation: Oxidized derivatives of the pyridine ring.

    Reduction: Reduced forms of the azetidine or pyridine rings.

    Substitution: Substituted pyridine derivatives.

Scientific Research Applications

Chemistry:

  • Used as an intermediate in the synthesis of more complex organic molecules.
  • Employed in the development of novel catalysts and ligands for chemical reactions.

Biology:

  • Investigated for its potential as a building block in the synthesis of biologically active compounds.
  • Studied for its interactions with various biological targets.

Medicine:

  • Explored for its potential therapeutic applications, including as a precursor for drug development.
  • Evaluated for its pharmacological properties and potential as a drug candidate.

Industry:

  • Utilized in the production of specialty chemicals and materials.
  • Applied in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of tert-butyl N-[1-(6-aminopyridin-3-yl)azetidin-3-yl]carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. The presence of the 6-aminopyridinyl group allows for specific interactions with biological molecules, while the azetidine ring provides structural rigidity. The tert-butyl carbamate group serves as a protective group, enhancing the compound’s stability and bioavailability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and analogous derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents/Modifications Key Features References
tert-Butyl N-[1-(6-aminopyridin-3-yl)azetidin-3-yl]carbamate (Target) C₁₃H₂₀N₄O₂* 272.33* Azetidine + 6-aminopyridin-3-yl Amino group enhances solubility; strained azetidine improves reactivity. -
tert-Butyl (5,6-dimethoxypyridin-3-yl)methylcarbamate C₁₄H₂₁N₃O₄ 295.34 5,6-Dimethoxy-pyridin-3-yl + methyl linker Methoxy groups increase lipophilicity; reduced H-bonding vs. amino.
tert-Butyl N-[1-(2-chloroacetyl)azetidin-3-yl]carbamate C₁₀H₁₇ClN₂O₃ 248.70 2-Chloroacetyl on azetidine Chloro group enables nucleophilic substitution; reactive intermediate.
tert-Butyl N-[1-(2,2-difluoroethyl)azetidin-3-yl]carbamate C₁₀H₁₈F₂N₂O₂ 236.26 2,2-Difluoroethyl on azetidine Fluorine enhances metabolic stability; higher LogP (predicted).
tert-Butyl N-{1-[6-(aminomethyl)pyridin-2-yl]pyrrolidin-3-yl}carbamate C₁₆H₂₄N₄O₂ 320.39 Pyrrolidine (5-membered) + 6-aminomethylpyridine Larger ring reduces strain; aminomethyl extends H-bonding capacity.
tert-Butyl N-[1-(piperidine-4-carbonyl)azetidin-3-yl]carbamate C₁₄H₂₅N₃O₃ 283.37 Piperidine-4-carbonyl on azetidine Carbonyl group introduces H-bond acceptor; bulky substituent affects sterics.

*Inferred values based on structural analysis.

Structural and Functional Analysis

Azetidine vs. Larger Heterocycles
  • Azetidine (4-membered ring): High ring strain increases reactivity, making it useful in click chemistry or as a synthetic intermediate .
  • Piperidine-derived substituents () introduce steric bulk and additional hydrogen-bonding sites, which may enhance selectivity in drug design but reduce solubility .
Substituent Effects
  • 6-Aminopyridin-3-yl (Target): The amino group at position 6 enhances aqueous solubility through hydrogen bonding, critical for pharmacokinetics. Comparatively, 5,6-dimethoxypyridine () increases lipophilicity, favoring membrane permeability but limiting polar interactions .
  • Halogenated Groups : The 2-chloroacetyl group () provides a reactive site for further derivatization, while 2,2-difluoroethyl () improves metabolic stability via fluorine’s electron-withdrawing effects .
Electronic and Steric Properties
  • LogP Trends: Fluorinated derivatives (e.g., ) likely exhibit higher LogP values than the target compound, favoring blood-brain barrier penetration. The target’s amino group lowers LogP, enhancing solubility.

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